Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of Ethyl 2,3-difluoro-6-nitrophenylacetate
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of Ethyl 2,3-difluoro-6-nitrophenylacetate
Audience: Research Scientists, Medicinal Chemists, and Analytical Development Professionals
Executive Summary & Strategic Relevance
In modern drug discovery, fluorinated aromatic scaffolds are highly prized for their ability to modulate lipophilicity, enhance metabolic stability, and alter the pKa of adjacent pharmacophores. Ethyl 2,3-difluoro-6-nitrophenylacetate (CAS: 960119-19-1) serves as a privileged intermediate in the synthesis of complex heterocyclic systems, most notably fluorinated oxindoles and indoles.
As a Senior Application Scientist, I frequently encounter downstream analytical failures caused by the conflation of exact mass and molecular weight during the early stages of synthesis. This whitepaper provides an authoritative breakdown of the compound's mass spectrometry profile, details the mechanistic causality behind its synthesis, and outlines self-validating protocols for its generation and analytical verification. Commercial suppliers standardize this compound as a critical building block for pharmaceutical research, making its precise characterization essential for reproducible drug development [1][2].
Mass Spectrometry Profiling: Exact Mass vs. Molecular Weight
For analytical chemists and synthetic researchers, distinguishing between the exact mass and the average molecular weight is not merely a semantic exercise—it dictates the calibration of High-Resolution Mass Spectrometry (HRMS) instruments and the stoichiometry of bulk reactions.
-
Exact Mass (245.0499 Da): Calculated using the monoisotopic mass of the most abundant isotope of each element (e.g., ^12C, ^1H, ^19F, ^14N, ^16O). This is the critical value used for HRMS identification to confirm molecular identity and rule out isobaric impurities.
-
Molecular Weight (245.18 g/mol ): Calculated using the standard atomic weights, which account for the natural isotopic distribution of the elements. This value is strictly used for calculating reaction molarity, yield, and bulk scaling.
Table 1: Fundamental Physicochemical Parameters
| Parameter | Value | Causality / Analytical Significance |
| Chemical Name | Ethyl 2,3-difluoro-6-nitrophenylacetate | Standardized IUPAC nomenclature for structural clarity. |
| CAS Registry Number | 960119-19-1 | Unique identifier for procurement and literature indexing [2]. |
| Molecular Formula | C10H9F2NO4 | Defines atomic composition for stoichiometric balancing. |
| Exact Mass | 245.0499 Da | The target m/z for monoisotopic peak identification in HRMS. |
| Molecular Weight | 245.18 g/mol | Utilized for reagent weighing and theoretical yield calculations. |
| Appearance | Pale yellow to brown oil/solid | Coloration is driven by the chromophoric nitroaromatic system. |
Table 2: HRMS Ionization Adducts (Theoretical m/z)
| Ionization Mode | Target Adduct | Theoretical m/z | Diagnostic Utility |
| Positive (ESI+) | [M+H]+ | 246.0572 | Primary identification peak in acidic mobile phases (e.g., 0.1% Formic Acid). |
| Positive (ESI+) | [M+Na]+ | 268.0392 | Common sodium adduct; serves as a secondary confirmation of the molecular ion. |
| Negative (ESI-) | [M-H]- | 244.0427 | Useful if enolization of the alpha-carbon occurs under basic conditions. |
Mechanistic Pathway & Downstream Applications
The strategic value of Ethyl 2,3-difluoro-6-nitrophenylacetate lies in its dual functionality. The nitro group acts as a "masked" amine, while the ethyl ester protects the highly reactive acetic acid side chain during harsh electrophilic aromatic substitutions. Upon reduction of the nitro group, the resulting aniline spontaneously (or under mild acid catalysis) undergoes an intramolecular cyclization with the adjacent ester to form a 4,5-difluorooxindole —a core scaffold found in numerous kinase inhibitors.
Synthetic workflow from difluorophenylacetic acid to oxindole via the target ester intermediate.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) that confirm success before proceeding to the next step.
Protocol A: Regioselective Nitration and Esterification
Objective: Synthesize Ethyl 2,3-difluoro-6-nitrophenylacetate from 2,3-difluorophenylacetic acid.
Phase 1: Regioselective Nitration
-
Reagent Preparation: Cool 10 volumes of concentrated sulfuric acid (H₂SO₄) to -5°C in a jacketed reactor.
-
Substrate Addition: Slowly add 1.0 equivalent of 2,3-difluorophenylacetic acid.
-
Causality: Maintaining sub-zero temperatures prevents oxidative degradation of the acetic acid side chain by the highly oxidizing nitration mixture.
-
-
Nitronium Generation: Dropwise, add 1.1 equivalents of fuming nitric acid (HNO₃) while maintaining the internal temperature strictly below 0°C.
-
Causality: The 3-fluoro substituent strongly directs electrophilic aromatic substitution to the para position (C6), synergizing with the ortho-directing effect of the acetic acid group. Strict temperature control prevents the formation of dinitro byproducts.
-
-
In-Process Control (IPC): Quench a 50 µL aliquot in water, extract with EtOAc, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 171.02) disappears and the product peak (m/z 216.01) exceeds 95% Area Under Curve (AUC).
-
Workup: Pour the mixture over crushed ice to precipitate 2,3-difluoro-6-nitrophenylacetic acid. Filter and dry under vacuum.
Phase 2: Esterification
-
Activation: Suspend the intermediate in 10 volumes of absolute ethanol. Cool to 0°C.
-
Catalysis: Add 1.2 equivalents of Thionyl Chloride (SOCl₂) dropwise.
-
Causality: SOCl₂ reacts with ethanol to generate HCl in situ, acting as an anhydrous acid catalyst. This drives the equilibrium entirely toward the ester without the hydrolytic risk associated with aqueous acids, ensuring a high-yield conversion.
-
-
Reflux & IPC: Heat to 80°C for 4 hours. Validate completion via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1); the highly polar acid spot will vanish, replaced by the non-polar ester at a higher Rf value.
-
Isolation: Concentrate in vacuo, neutralize with saturated NaHCO₃ (to remove unreacted acid), extract with dichloromethane, and evaporate to yield Ethyl 2,3-difluoro-6-nitrophenylacetate.
Protocol B: HRMS Validation of Exact Mass
Objective: Confirm the exact mass (245.0499 Da) of the synthesized ester.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in a mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard tuning mix to ensure mass accuracy within < 3 ppm.
-
Acquisition: Inject 2 µL into the LC-HRMS system. Run a rapid 5-minute gradient (5% to 95% Acetonitrile over a C18 column).
-
Data Validation: Extract the ion chromatogram for m/z 246.0572 ([M+H]+). The protocol is validated if the observed mass is within ±0.0007 Da of the theoretical exact mass, confirming the structural identity of Ethyl 2,3-difluoro-6-nitrophenylacetate.
References
- Title: Buy Ethyl 2,3-difluoro-6-nitrophenylacetate (EVT-15516955)
- Title: CAS:960119-19-1, Ethyl 2-(2,3-difluoro-6-nitrophenyl)


